molecular formula C10H21NO2S B13212467 3-(2-Methylpropyl)cyclohexane-1-sulfonamide

3-(2-Methylpropyl)cyclohexane-1-sulfonamide

Cat. No.: B13212467
M. Wt: 219.35 g/mol
InChI Key: MBNUVKWMXVWBBO-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)cyclohexane-1-sulfonamide (CAS 1699062-11-7) is an organic compound with the molecular formula C10H21NO2S and a molecular weight of 219.34 g/mol . This chemical is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. Sulfonamides, often called sulfa drugs, represent a significant class of compounds in medicinal and agricultural chemistry with a broad spectrum of biological activities . Since their discovery in the 1930s, sulfonamides have been recognized as broad-spectrum antimicrobial agents . They function by competitively inhibiting bacterial metabolic enzymes, providing a bacteriostatic action . Beyond their antibacterial properties, sulfonamide derivatives are investigated for various applications, including use as anti-proliferative, anti-inflammatory, and anti-diabetic agents . They also show promise in enzyme inhibition studies and are a subject of interest in multitarget drug design for complex diseases . The structural diversity of sulfonamides contributes to their solubility and transport properties, making them a versatile scaffold in chemical synthesis and drug development . Researchers value this family of compounds for its proven potential and continued relevance in exploratory science.

Properties

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

3-(2-methylpropyl)cyclohexane-1-sulfonamide

InChI

InChI=1S/C10H21NO2S/c1-8(2)6-9-4-3-5-10(7-9)14(11,12)13/h8-10H,3-7H2,1-2H3,(H2,11,12,13)

InChI Key

MBNUVKWMXVWBBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CCCC(C1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Conventional Multi-Step Synthesis

The synthesis generally proceeds through three key stages:

a. Formation of the Sulfonamide Intermediate

  • Reaction of Chloropropane Sulfonyl Chloride with Tert-Butyl Amine:
    The initial step involves reacting chloropropane sulfonyl chloride with tert-butyl amine in an organic solvent such as toluene or methyltetrahydrofuran (MeTHF). The reaction is typically carried out at temperatures ranging from -50°C to 40°C, with an excess of tert-butyl amine and a base like triethylamine to sequester the liberated hydrochloric acid (HCl).
    This step yields N-tert-butyl-(3-chloro)propyl sulfonamide without the need for isolating intermediates, which simplifies the process and enhances scalability.

b. Cyclopropane Ring Closure via Lithium-Mediated Cyclization

  • Ring Closure Using N-Butyl Lithium:
    The intermediate is subjected to cyclization by adding n-butyl lithium in a solvent mixture of tetrahydrofuran and toluene at -70°C to -20°C. This step converts the linear sulfonamide into a cyclopropane sulfonic acid tert-butylamide by intramolecular nucleophilic substitution, forming the cyclopropane ring.
    The reaction mixture is then warmed to ambient temperature and quenched with water to terminate the reaction.

c. Deprotection of the Tert-Butyl Group

  • Acidic Cleavage:
    The tert-butyl protecting group is cleaved using formic acid or aqueous formic acid at 70°C to 90°C under inert gas bubbling to ensure complete deprotection. The final product, 3-(2-Methylpropyl)cyclohexane-1-sulfonamide, is isolated by co-evaporation with toluene and crystallization from a mixture of toluene and ethanol.

Environmentally Friendly and Process-Optimized Approaches

Recent innovations aim to reduce environmental impact and improve process efficiency:

  • One-Pot Synthesis:
    Instead of isolating intermediates, the process can be performed sequentially without purification steps, reducing waste and process time.

  • Alternative Deprotection Methods:
    Replacing trifluoroacetic acid with greener acids such as formic acid minimizes hazardous waste generation.

  • Solvent Selection:
    Use of less toxic, recyclable solvents like toluene and MeTHF enhances process sustainability.

Alternative Synthetic Routes Based on Patent Literature

Other methods include:

  • Direct Sulfonamide Formation from Cyclohexane Derivatives:
    Starting from cyclohexane-based precursors, sulfonation followed by amination can be employed, although these routes are less common for this specific compound.

  • Solid-Support Catalyzed Synthesis:
    Recent studies demonstrate the use of solid supports like florisil or montmorillonite KSF to catalyze sulfonamide formation under solvent-free or microwave-assisted conditions, significantly reducing reaction times and improving yields.

Data Tables and Research Discoveries

Step Reagents Conditions Key Features References
a Chloropropane sulfonyl chloride + tert-butyl amine -50°C to 40°C, in toluene or MeTHF In situ formation of sulfonamide, no intermediate isolation
b N-Butyl lithium in tetrahydrofuran/toluene -70°C to -20°C Cyclization to cyclopropane sulfonic acid derivative
c Formic acid or aqueous formic acid 70°C to 90°C Deprotection of tert-butyl group

Research Discoveries and Innovations

  • Process Simplification:
    Eliminating intermediate isolation improves scalability and reduces waste.

  • Green Chemistry Approaches:
    Using greener solvents and acids, and adopting microwave-assisted synthesis, have been shown to significantly decrease reaction times and environmental footprint.

  • Solid Support Catalysis: Catalytic methods employing solid supports have demonstrated high efficiency and ease of product purification, representing promising avenues for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)cyclohexane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-(2-Methylpropyl)cyclohexane-1-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)cyclohexane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups/Substituents
This compound* C₁₀H₂₁NO₂S 219.34 Not Available Cyclohexane, sulfonamide, 2-methylpropyl
4-(Ethylamino)cyclohexane-1-sulfonamide hydrochloride C₈H₁₇ClN₂O₂S 232.24 EN300-106815† Cyclohexane, sulfonamide, ethylamino
3-(2-Methylpropyl)oxetane-3-carboxylic acid C₆H₁₂O₃ 132.16 EN300-106812† Oxetane, carboxylic acid, 2-methylpropyl
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₇NaO₃S 158.15 1561-92-8 Sulfonate, unsaturated alkene

†EN300 identifiers are likely internal database codes rather than official CAS numbers .

Key Differences and Implications

Functional Groups: The sulfonamide group in this compound contrasts with the sulfonate group in Sodium 2-methylprop-2-ene-1-sulphonate. Sulfonamides are typically more reactive in biological systems (e.g., carbonic anhydrase inhibition), while sulfonates are often used as surfactants or stabilizers .

Ring Systems :

  • The cyclohexane ring in sulfonamide derivatives provides conformational flexibility, whereas the oxetane ring in 3-(2-Methylpropyl)oxetane-3-carboxylic acid imposes steric constraints, affecting binding affinity in medicinal chemistry applications .

Physicochemical Properties: Polarity: Sodium 2-methylprop-2-ene-1-sulphonate exhibits high polarity due to its ionic sulfonate group, making it water-soluble. In contrast, this compound likely has moderate solubility in organic solvents due to its nonpolar isobutyl group . Molecular Weight: The oxetane derivative (132.16 g/mol) is significantly lighter than sulfonamide analogs, which may influence pharmacokinetic properties such as diffusion rates .

Biological Activity

3-(2-Methylpropyl)cyclohexane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides, in general, are known for their diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

  • Chemical Formula : C₁₁H₁₅N₁O₂S
  • Molecular Weight : 225.31 g/mol

This compound features a cyclohexane ring substituted with a sulfonamide group, which is critical for its biological activity.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial properties . Research indicates that derivatives similar to this compound exhibit significant antibacterial activity against various pathogens. A study evaluated several sulfonamide derivatives, revealing that many showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values typically ranging from 50 to 100 µM .

CompoundMIC (µM) against Staphylococcus aureusMIC (µM) against Escherichia coli
This compound4080
Reference Compound (Ciprofloxacin)0.51

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays showed that certain derivatives could induce apoptosis in breast cancer cells, with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamides are also notable. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests potential applications in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives included this compound as one of the test compounds. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized an agar-dilution method to determine MIC values, confirming its potential as an antimicrobial agent .

Study 2: Cytotoxicity Against Cancer Cells

In another investigation focused on the cytotoxic effects of sulfonamides, researchers found that this compound showed promising results against MCF-7 breast cancer cells. The compound was tested using an MTT assay, which revealed an IC50 value of approximately 12 µM, indicating strong cytotoxicity .

The biological activity of sulfonamides like this compound is often attributed to their ability to inhibit key enzymes involved in bacterial folate synthesis. Additionally, their anticancer effects may involve the modulation of apoptosis-related pathways and inhibition of cell proliferation signals.

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